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Introduction

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl, commonly known as BINAP, is a chiral

diphosphine ligand that has become indispensable in the field of asymmetric catalysis. Its C₂-

symmetric, atropisomeric structure provides a well-defined chiral environment around a metal

center, enabling high enantioselectivity in a wide range of chemical transformations. This has

made BINAP and its derivatives crucial in the synthesis of pharmaceuticals, agrochemicals,

and other fine chemicals where stereochemistry is paramount. The precursor to this "privileged

ligand" is 1,1'-bi-2-naphthol (BINOL), an axially chiral diol. This technical guide provides an in-

depth overview of the primary industrial methods for synthesizing BINAP from BINOL, focusing

on the key experimental protocols, quantitative data, and reaction mechanisms relevant to

researchers, scientists, and professionals in drug development.

Industrial Synthetic Routes from BINOL to BINAP
Several industrial methods have been developed for the large-scale production of BINAP, each

with its own set of advantages and disadvantages. The three most prominent routes are the

Noyori/Takasago method, the Merck method, and the Monsanto method. A key divergence in

these approaches is the starting material: the Noyori/Takasago method begins with racemic

BINOL and introduces chirality through resolution at a later stage, while the Merck and

Monsanto methods typically start with enantiomerically pure BINOL.
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Comparative Overview of Industrial BINAP Synthesis
Methods
The choice of a synthetic route on an industrial scale is a trade-off between factors such as

overall yield, cost of reagents, operational safety, and process efficiency. The following table

summarizes the key quantitative data and characteristics of the three major industrial methods

for BINAP synthesis.

Feature
Noyori/Takasago
Method

Merck Method Monsanto Method

Starting Material Racemic (±)-BINOL
Enantiopure (R)- or

(S)-BINOL

Enantiopure (R)- or

(S)-BINOL

Key Intermediate Racemic (±)-BINAPO
(R)- or (S)-BINOL

ditriflate

(R)- or (S)-BINOL

ditriflate

Phosphorus Source
Diphenylphosphinyl

chloride (Ph₂P(O)Cl)

Diphenylphosphine

(Ph₂PH)

Diphenylchlorophosph

ine (Ph₂PCl)

Chirality Introduction
Resolution of (±)-

BINAPO

Use of resolved

BINOL

Use of resolved

BINOL

Overall Yield
Moderate (largely due

to resolution step)

Good (typically the

highest reported)
Moderate to Good

Key Advantages
First successful large-

scale method.

High overall yield,

short synthetic

sequence.

Use of readily

available and easier to

handle raw materials,

shorter batch time

than Merck method.

Key Disadvantages

Long and multi-step

process, harsh

conditions for

bromination (low

yield), resolution step

reduces theoretical

yield by 50% for a

single enantiomer.

Use of pyrophoric,

toxic, and malodorous

diphenylphosphine,

long reaction time for

the coupling step.

Yield is slightly lower

than the Merck

method.
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Detailed Experimental Protocols
Noyori/Takasago Method
This classical approach involves the synthesis of racemic BINAPO (BINAP dioxide), followed

by resolution and subsequent reduction to enantiopure BINAP.

Step 1: Bromination of Racemic BINOL

Reaction: Racemic BINOL is converted to 2,2'-dibromo-1,1'-binaphthyl.

Procedure: A mixture of triphenylphosphine in dry acetonitrile is prepared. Bromine is added

dropwise at low temperature. Racemic BINOL is then added, and the mixture is heated. The

solvent is removed under vacuum, and the crude product is purified by recrystallization from

ethanol.

Quantitative Data: This step is often low-yielding, with reported yields around 45%[1][2][3].

Step 2: Synthesis of Racemic BINAPO

Reaction: The dibrominated binaphthyl undergoes a Grignard reaction followed by coupling

with diphenylphosphinyl chloride.

Procedure: Magnesium turnings are activated with iodine and 1,2-dibromoethane in THF. A

solution of 2,2'-dibromo-1,1'-binaphthyl in toluene is added, and the mixture is heated to form

the Grignard reagent. The reaction is then cooled, and a solution of diphenylphosphinyl

chloride in toluene is added dropwise. After workup, the crude product is recrystallized from

toluene/heptane.

Quantitative Data: The yield of racemic BINAPO is typically good, around 86% (75% from the

first crop and an additional 11% from the mother liquor)[1][4].

Step 3: Optical Resolution of Racemic BINAPO

Reaction: The racemic BINAPO is resolved by forming a diastereomeric complex with a

chiral resolving agent.
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Procedure: Racemic BINAPO is dissolved in chloroform by heating. A warm solution of

(-)-2,3-O-dibenzoyl-L-tartaric acid monohydrate in ethyl acetate is added. The mixture is

allowed to stand overnight, leading to the precipitation of the less soluble diastereomeric

complex. The complex is collected by filtration. The enantiopure BINAPO is then liberated

from the complex by treatment with aqueous sodium hydroxide and extraction with

chloroform.

Quantitative Data: The resolution step is efficient, and the enantiomerically pure BINAPO can

be recovered in high yield from the diastereomeric complex[1][4].

Step 4: Reduction of Enantiopure BINAPO to BINAP

Reaction: The phosphine oxide is reduced to the corresponding phosphine.

Procedure: Enantiopure BINAPO is dissolved in xylene with triethylamine. Trichlorosilane is

added via syringe, and the mixture is heated under an inert atmosphere. After cooling, the

reaction is quenched, and the product is extracted. The organic layer is washed, dried, and

concentrated. The product is purified by recrystallization from methanol.

Quantitative Data: The reduction is highly efficient, with yields of around 97%[1][4].

Merck Method
This more modern approach starts with enantiomerically pure BINOL, thus avoiding the

resolution step.

Step 1: Synthesis of BINOL Ditriflate

Reaction: The hydroxyl groups of enantiopure BINOL are converted to triflate groups.

Procedure: To a solution of (R)-(+)-1,1'-bi-2-naphthol in dry methylene chloride and pyridine

at 5-10°C under a nitrogen atmosphere, triflic anhydride is added. The solution is stirred

overnight at room temperature. Hexane is then added, and the mixture is filtered through a

pad of silica gel. The filtrate is concentrated to give the ditriflate as a white solid.

Quantitative Data: This step proceeds in high yield, typically around 94%[5].

Step 2: Nickel-Catalyzed Coupling with Diphenylphosphine
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Reaction: The BINOL ditriflate is coupled with diphenylphosphine in the presence of a nickel

catalyst.

Procedure: [1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe)) is placed in a

flask under nitrogen. Anhydrous DMF and diphenylphosphine are added, and the solution is

heated to 100°C. A solution of the BINOL ditriflate and 1,4-diazabicyclo[2.2.2]octane

(DABCO) in anhydrous, degassed DMF is then added. Additional portions of

diphenylphosphine are added over several hours. The reaction is heated until the ditriflate is

consumed (2-3 days). The product crystallizes upon cooling and is collected by filtration,

washed with methanol, and dried.

Quantitative Data: The coupling reaction gives (R)-(+)-BINAP in approximately 77% yield

with a chemical purity of ~97% and an enantiomeric excess of >99%[5][6].

Monsanto Method
This method also starts with enantiopure BINOL ditriflate but utilizes a different and more

industrially friendly phosphorus source.

Reaction: BINOL ditriflate is coupled with diphenylchlorophosphine in the presence of zinc

metal as a reductant.

Procedure: The reaction is carried out with enantiopure BINOL ditriflate,

diphenylchlorophosphine, and excess zinc powder in the presence of a nickel catalyst, such

as NiCl₂(dppe). The zinc serves to reduce the Ni(II) precatalyst to the active Ni(0) species in

situ and also to react with diphenylchlorophosphine.

Quantitative Data: This process is reported to have a slightly lower yield than the Merck

method, around 52%, but offers advantages in terms of the handling and cost of raw

materials[2][6].

Reaction Mechanisms and Visualizations
Overall Synthetic Workflow: BINOL to BINAP
The following diagram illustrates the two main strategies for synthesizing enantiopure BINAP

from BINOL: the resolution-based approach and the direct synthesis from resolved BINOL.
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Noyori/Takasago Route Merck/Monsanto Route

Racemic BINOL

Racemic Dibromo-BINOL

 PPh₃, Br₂
(45% yield)

Racemic BINAPO

 1. Mg
2. Ph₂P(O)Cl
(86% yield)

Enantiopure BINAPO

 Resolution with
(-)-DBT

Enantiopure BINAP

 HSiCl₃, Et₃N
(97% yield)

Enantiopure BINOL

Enantiopure BINOL Ditriflate

 Tf₂O, Pyridine
(94% yield)

Enantiopure BINAP (Merck)

 Ph₂PH, NiCl₂(dppe), DABCO
(77% yield)

Enantiopure BINAP (Monsanto)

 Ph₂PCl, Zn, NiCl₂(dppe)
(52% yield)

Click to download full resolution via product page

Caption: Comparison of major synthetic routes to BINAP.

Catalytic Cycle for Nickel-Catalyzed Phosphination
The Merck and Monsanto methods rely on a nickel-catalyzed cross-coupling reaction. The

active catalyst is a Ni(0) species, which is generated in situ from a Ni(II) precatalyst. The

proposed catalytic cycle involves oxidative addition, ligand exchange/reaction with the

phosphorus source, and reductive elimination.
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Caption: Proposed catalytic cycle for Ni-catalyzed BINAP synthesis.

Conclusion
The synthesis of BINAP from BINOL is a well-established process with several viable industrial

routes. The classical Noyori/Takasago method, while historically significant, is often

superseded by more modern approaches like the Merck and Monsanto methods, which offer

higher efficiency and shorter synthetic sequences by starting from enantiopure BINOL. The

choice of a particular method depends on a careful consideration of factors including yield,

cost, safety, and available infrastructure. The detailed protocols and comparative data

presented in this guide are intended to assist researchers and drug development professionals

in making informed decisions for the synthesis of this critical chiral ligand. The continued

development of more efficient and sustainable methods for BINAP synthesis will undoubtedly

further expand its application in asymmetric catalysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b150571?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150571?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

